3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Future studies should focus on identifying these targets and investigating the downstream effects on cellular pathways.
Pharmacokinetics
The compound’s predicted boiling point is 4857±450 °C , and its density is 1.453±0.06 g/cm3 , which may influence its absorption and distribution in the body. The compound’s pKa is predicted to be 3.97±0.10 , which could affect its solubility and therefore its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules can affect the compound’s efficacy and the rate at which it is metabolized and excreted from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The amino group and the fluorophenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)thiophene-2-carboxylic Acid: Similar structure but lacks the amino group.
2-Aminothiophene-3-carbonitrile: Contains an amino group and a thiophene ring but has a different substituent pattern.
Uniqueness
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is unique due to the combination of its substituents, which can confer specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-3-1-2-6(4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITCHLVBEMEQSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(S2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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